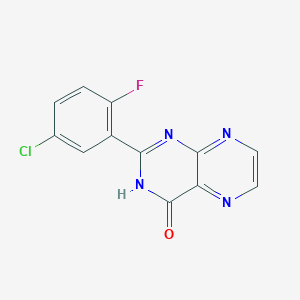
2-(5-氯-2-氟苯基)喹啉-4(3H)-酮
描述
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is a useful research compound. Its molecular formula is C12H6ClFN4O and its molecular weight is 276.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成方法和反应性对类似于2-(5-氯-2-氟苯基)喹啉-4(3H)-酮的化合物的化学反应性和合成方法的研究已经相当广泛。Steinlin、Sonati和Vasella(2008年)探索了N(5)-氧化物的[3+2]偶极环加成,以创建C(6)-取代的喹啉酮,展示了一种合成带有在C(6)处功能化侧链的喹啉酮的方法(T. Steinlin, Tiziana Sonati, & A. Vasella, 2008)。这项研究表明了合成喹啉-4(3H)-酮衍生物的途径。
Satheeshkumar、Sayın、Kaminsky和Karnam JayarampillaiRajendra Prasad(2017年)对类似化合物进行了合成、光谱分析和量子化学研究,有助于理解分子几何和化学反应性,这对于2-(5-氯-2-氟苯基)喹啉-4(3H)-酮的衍生物可能是相关的(R. Satheeshkumar et al., 2017)。
材料科学中的应用喹啉衍生物已被研究其自组装行为和对机械力的荧光响应。Xu、Jia、Lu、Zheng、Lv、Y. Shu和Jingbo Sun(2020年)合成了基于喹啉衍生物的π-共轭化合物,这些化合物表现出不同的自组装能力和对机械力的荧光响应。这项研究可能为2-(5-氯-2-氟苯基)喹啉-4(3H)-酮在材料科学中的潜在应用提供见解,特别是在有机凝胶剂的压电荧光性能的开发方面(Shenzhen Xu et al., 2020)。
生物相互作用和潜在应用包含发光巯基-喹啉配体的金(I)配合物被Mullice、Mottram、Hallett和Simon J. A. Pope(2012年)合成并研究。他们对发光性质以及对各种腺癌细胞系的初步细胞毒性评估的研究表明,喹啉衍生物具有潜在的生物医学应用,这可能延伸到类似于2-(5-氯-2-氟苯基)喹啉-4(3H)-酮的化合物(L. A. Mullice et al., 2012)。
作用机制
Target of Action
The primary target of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is the TbetaR-1 . This receptor plays a crucial role in cellular signaling and regulation.
Mode of Action
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one interacts with its target, the TbetaR-1, by inhibiting its function . This inhibition disrupts the normal signaling process, leading to changes in cellular activity.
Result of Action
The molecular and cellular effects of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one’s action are largely dependent on the specific context in which it is used. Given its inhibitory effect on TbetaR-1, it can be expected to cause changes in cellular signaling, potentially affecting cell growth and differentiation .
生化分析
Biochemical Properties
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit TbetaR-1, a receptor involved in the TGF-beta signaling pathway . This interaction is crucial as it can modulate various cellular processes, including cell growth and differentiation.
Cellular Effects
The effects of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of TbetaR-1 can lead to alterations in the TGF-beta signaling pathway, impacting cell proliferation and apoptosis . Additionally, this compound may affect the expression of genes involved in these pathways, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. Its inhibition of TbetaR-1 is a prime example, where it binds to the receptor and prevents its activation . This inhibition can lead to downstream effects on gene expression and cellular responses. The compound’s structure allows it to interact with the receptor’s active site, blocking its function and altering cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of TbetaR-1, resulting in prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one vary with different dosages in animal models. At lower doses, it may effectively inhibit TbetaR-1 without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to tissues and organs . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, its interaction with TbetaR-1 can influence metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement and localization . These interactions can affect the compound’s accumulation in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, such as TbetaR-1, and modulate its effects on cellular processes.
属性
IUPAC Name |
2-(5-chloro-2-fluorophenyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN4O/c13-6-1-2-8(14)7(5-6)10-17-11-9(12(19)18-10)15-3-4-16-11/h1-5H,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMXGXQKYVLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659064 | |
| Record name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914289-59-1 | |
| Record name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


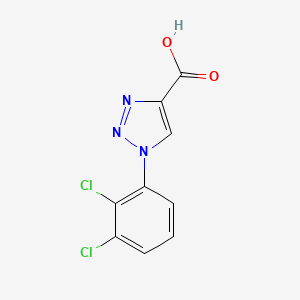
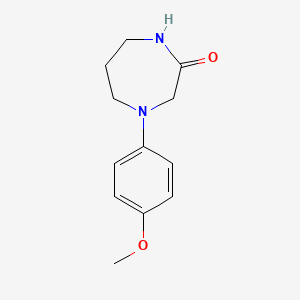

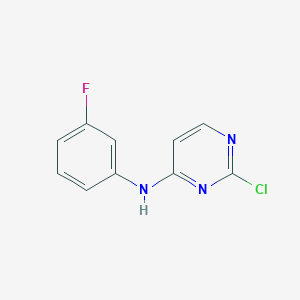
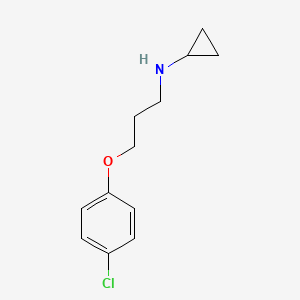

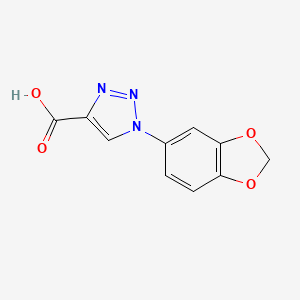
![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)
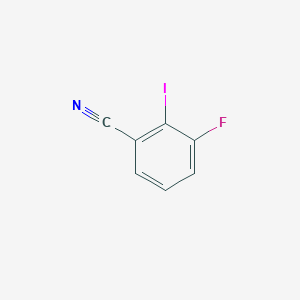


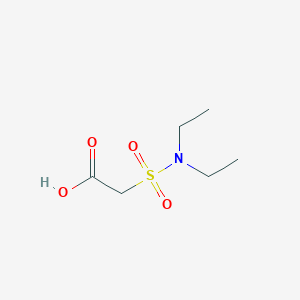
![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)
![2-[(2-Nitro-3-pyridinyl)oxy]acetic acid](/img/structure/B1462255.png)
